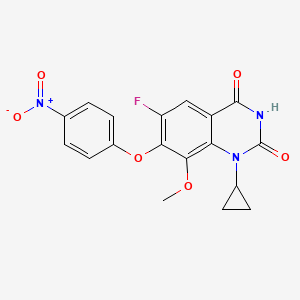
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of Substituents: The cyclopropyl, fluoro, methoxy, and nitrophenoxy groups are introduced through various substitution reactions. For example, the fluoro group can be introduced via nucleophilic aromatic substitution, while the nitrophenoxy group can be added through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of aminoquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学的研究の応用
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione may have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxyquinazoline-2,4(1H,3H)-dione: Lacks the nitrophenoxy group.
1-Cyclopropyl-6-fluoro-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy group.
Uniqueness
1-Cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4(1H,3H)-dione is unique due to the presence of all four substituents, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
943142-81-2 |
|---|---|
分子式 |
C18H14FN3O6 |
分子量 |
387.3 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-8-methoxy-7-(4-nitrophenoxy)quinazoline-2,4-dione |
InChI |
InChI=1S/C18H14FN3O6/c1-27-16-14-12(17(23)20-18(24)21(14)9-2-3-9)8-13(19)15(16)28-11-6-4-10(5-7-11)22(25)26/h4-9H,2-3H2,1H3,(H,20,23,24) |
InChIキー |
ZBYVGDRXOSWLTQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1OC3=CC=C(C=C3)[N+](=O)[O-])F)C(=O)NC(=O)N2C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12617019.png)
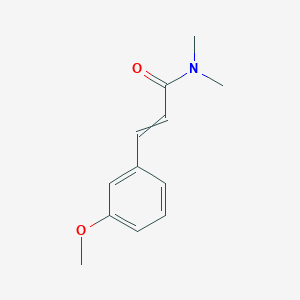
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)

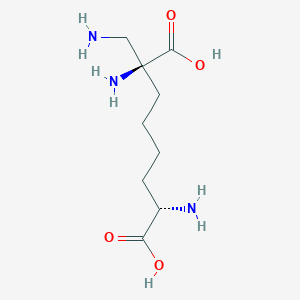
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
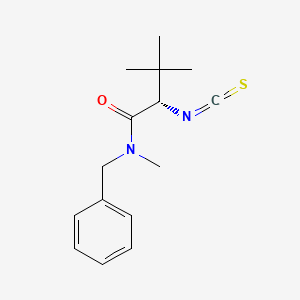
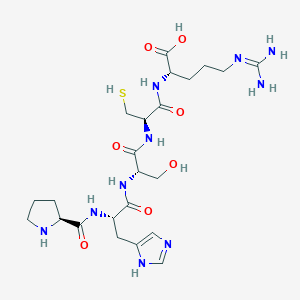
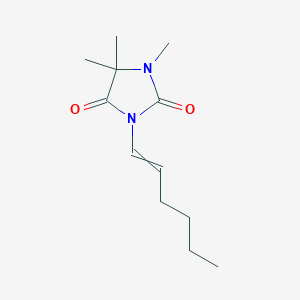

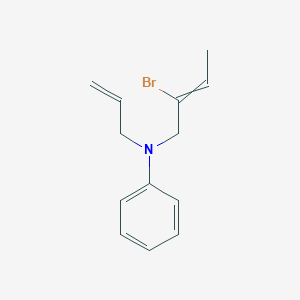

![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
